chemical structure and physical properties of trans-Octahydro-1H-indole
chemical structure and physical properties of trans-Octahydro-1H-indole
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of trans-Octahydro-1H-indole
Abstract
trans-Octahydro-1H-indole is a pivotal saturated bicyclic amine that serves as a foundational scaffold in contemporary medicinal chemistry. As a conformationally restricted proline analogue, its stereochemically defined structure is integral to the development of numerous therapeutic agents, most notably the angiotensin-converting enzyme (ACE) inhibitor Trandolapril.[1][2][3] The distinction between its cis and trans diastereomers is not merely academic; the trans-fused configuration imparts a unique set of steric and electronic properties that dictate its reactivity and biological activity. This guide provides an in-depth analysis of the chemical structure, conformational behavior, physical properties, and spectroscopic signature of trans-octahydro-1H-indole, offering field-proven insights for researchers, scientists, and drug development professionals engaged in its application.
Molecular Architecture: Structure and Stereochemistry
The fundamental structure of octahydro-1H-indole consists of a cyclohexane ring fused to a pyrrolidine ring, sharing two carbon atoms. The defining characteristic of the trans isomer is the stereochemical relationship at the ring junction. The bridgehead hydrogens (at positions 3a and 7a) are located on opposite faces of the molecule.[4] This trans-fusion locks the bicyclic system into a relatively rigid, linear, and extended conformation.[4]
This stands in stark contrast to the cis isomer, where the bridgehead hydrogens are on the same side, resulting in a folded, concave shape.[4] The rigidity of the trans-scaffold is a critical design element in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target.
Key Identifiers:
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IUPAC Name: (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole[5]
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Synonyms: trans-Perhydroindole[5]
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CAS Number: 2030-29-7 (for the specific trans isomer)[5]
Caption: 2D structure of trans-Octahydro-1H-indole with stereochemistry.
Conformational Analysis and Reactivity Implications
The trans-fusion profoundly influences the molecule's chemical behavior. The resulting linear and rigid structure minimizes steric hindrance around the nitrogen atom's lone pair of electrons.[4] This enhanced accessibility of the lone pair is the causal factor behind the generally higher reactivity of the trans isomer compared to the sterically encumbered cis isomer in reactions involving electrophilic attack at the nitrogen.[4]
Key Reactivity Insights:
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N-Alkylation & N-Acylation: The trans isomer typically reacts faster and provides higher yields in N-alkylation and N-acylation reactions. The unhindered trajectory for an incoming electrophile facilitates a more efficient reaction.[4]
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N-Oxidation: Similarly, the oxidation of the nitrogen is more facile for the trans isomer, allowing for an easier approach by oxidizing agents.[4]
This predictable reactivity is a cornerstone of its utility. For drug development professionals, selecting the trans isomer ensures more reliable and higher-yielding synthetic steps when modifying the nitrogen atom, a common strategy for tuning a molecule's pharmacokinetic properties.
Caption: Logical workflow of electrophilic substitution on the trans isomer.
Core Physical and Chemical Properties
A thorough understanding of the physical properties of trans-octahydro-1H-indole is essential for its purification, handling, and formulation. The data presented below has been synthesized from multiple authoritative sources.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | [5][6][7] |
| Molecular Weight | 125.21 g/mol | [5][6][7] |
| Appearance | White to off-white crystalline solid (derivative data) | [8] |
| Melting Point | 143 °C | [6] |
| Boiling Point | 185.5 °C (at 760 mmHg) | [6] |
| Density | 0.915 g/cm³ | [6] |
| Flash Point | 59.4 °C | [6] |
| Refractive Index | 1.472 | [6] |
| LogP (Octanol/Water) | 1.8673 | [6] |
| Solubility | Soluble in organic solvents like ethanol, methanol; sparingly soluble in water (derivative data) | [8] |
The LogP value of ~1.87 suggests moderate lipophilicity, a desirable characteristic for many drug candidates, indicating a balance between aqueous solubility and membrane permeability.
Spectroscopic Signature for Structural Verification
Unambiguous characterization of trans-octahydro-1H-indole relies on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is characterized by a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the 14 non-equivalent protons on the carbon framework. The N-H proton signal is a broad singlet, its chemical shift being concentration and solvent dependent. The rigid trans-fused ring system results in distinct axial and equatorial protons with well-defined coupling constants, the analysis of which is critical for confirming the trans stereochemistry.[9]
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¹³C NMR: The spectrum will display 8 distinct signals corresponding to the 8 carbon atoms of the bicyclic system. The chemical shifts will be in the aliphatic region (typically 20-60 ppm).
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2D NMR (COSY, HSQC, NOESY): For definitive assignment and stereochemical elucidation, 2D NMR experiments are indispensable. NOESY, in particular, is used to confirm the trans relationship of the bridgehead protons through the absence of a spatial correlation.[9]
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Infrared (IR) Spectroscopy:
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The IR spectrum provides key functional group information. A characteristic medium-to-weak absorption band is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine.
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Strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the saturated ring system.
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Mass Spectrometry (MS):
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In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z value of 125, corresponding to the molecular weight of the compound.
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Experimental Protocols: A Self-Validating System
Trustworthiness in scientific data comes from robust and reproducible methodologies. Below are representative protocols relevant to the study of trans-octahydro-1H-indole.
Conceptual Synthetic Workflow
The synthesis of the trans-octahydro-1H-indole core is a key step in the production of many pharmaceuticals. While numerous specific routes exist, a common strategy involves the stereoselective reduction of a suitable precursor, such as an imine formed from a trans-cyclohexane derivative. The synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, the key intermediate for Trandolapril, often involves such a stereocontrolled reduction.[3]
Caption: The central role of the scaffold as an intermediate in API synthesis.
Conclusion
trans-Octahydro-1H-indole is far more than a simple bicyclic amine; it is a meticulously defined three-dimensional scaffold whose properties are dictated by its trans-fused stereochemistry. Its rigid, linear conformation leads to predictable reactivity and makes it an ideal building block for creating structurally precise therapeutic agents. A comprehensive grasp of its chemical structure, physical properties, and spectroscopic characteristics, as detailed in this guide, is fundamental for any scientist or researcher aiming to leverage this potent scaffold in the pursuit of novel drug discovery and development.
References
- BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.
- Guidechem. octahydro-1H-indole 4375-14-8.
- National Center for Biotechnology Information. (n.d.). trans-Octahydro-1H-indole.
- Laborda, P., Sayago, F. J., Cativiela, C., & Gotor, V. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry, 15(5), 404-411.
- Google Patents. (2011). WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)
- National Center for Biotechnology Information. (n.d.). Octahydro-1H-indole.
- Cheméo. (n.d.). Chemical Properties of 1H-Indole, octahydro- (CAS 4375-14-8).
- NIST. (n.d.). 1H-Indene, octahydro-, trans-. NIST Chemistry WebBook.
- ChemShuttle. (n.d.). Octahydro-1H-indole-2-carboxylic acid; CAS No.: 80828-13-3.
- Google Patents. (n.d.). AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)
- ResearchGate. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids | Request PDF.
- Polish Pharmaceutical Society. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD.
- ACS Publications. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry.
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